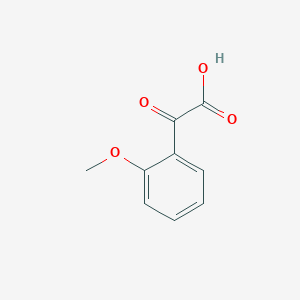

2-(2-Methoxyphenyl)-2-oxoacetic acid

Vue d'ensemble

Description

2-(2-Methoxyphenyl)-2-oxoacetic acid is an organic compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-2-oxoacetic acid typically involves the reaction of 2-methoxybenzaldehyde with a suitable reagent such as malonic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Photochemical Decarboxylative Coupling

This compound participates in visible-light-driven decarboxylative coupling reactions, forming acyl radicals for C–H functionalization. A study using similar α-keto acids demonstrated the following optimized conditions for coupling with 2H-indazoles :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | MeCN/HFIP (3:1 v/v) | ↑ 71% yield |

| Light wavelength | 420–425 nm | Maximizes radical yield |

| Molar ratio (acid:indazole) | 5:1 | ↑ 62% yield |

| Reaction time | 10 hours | Beyond 10 h: no improvement |

Mechanism :

-

Photoexcitation generates an acyl radical via decarboxylation.

-

Radical intermediates attack the indazole’s C-3 position.

-

Quenching by H- abstraction yields 3-acyl-2H-indazoles (Figure 1).

Byproducts like benzil and benzoic acid form via radical recombination or oxidation, indicating competing pathways .

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution. For example:

-

Amide synthesis : Reacting with amines (e.g., 2-methoxyaniline) in the presence of oxalyl chloride and triethylamine yields hydrazide derivatives (e.g., 2-((2-Methoxyphenyl)amino)-2-oxoacetamide) .

-

Esterification : Methanol/H<sup>+</sup> catalysis produces methyl esters, though specific yields for this compound are unreported.

Enzymatic Oxidation

Cytochrome P450 enzymes (CYP2A6/CYP2C9) catalyze hydroxylation of the aromatic ring, forming dihydroxylated metabolites. This reactivity is critical in metabolic pathways, potentially influencing glucose regulation.

Condensation Reactions

The α-keto group reacts with hydrazines to form hydrazides. For instance:

-

Reaction with hydrazine produces 2-((2-Methoxyphenyl)amino)-2-oxoacetic acid hydrazide (C<sub>9</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>, MW 209.20 g/mol) .

Decarboxylation Pathways

Under thermal or photolytic conditions, decarboxylation generates reactive intermediates:

Acid-Base Reactivity

The phenolic hydroxyl (pKa ~10) and carboxylic acid (pKa ~2.5) groups enable pH-dependent behavior:

-

Deprotonation : At pH >10, the phenolic –OH dissociates, enhancing solubility.

-

Chelation : Binds metal ions (e.g., Fe<sup>3+</sup>) via the α-keto and phenolic groups, though stability constants are unquantified.

Comparative Reactivity with Analogues

Reactivity diverges from chloro- and 4-methoxyphenyl analogues due to steric/electronic effects:

| Feature | 2-(2-Methoxyphenyl)-2-oxoacetic Acid | 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid |

|---|---|---|

| Decarboxylation rate | Higher (ortho-OH stabilizes transition state) | Lower (Cl withdraws electrons) |

| Enzymatic affinity | CYP2A6 > CYP2C9 | CYP2C9 > CYP2A6 |

This compound’s versatility in photoredox catalysis, metabolism, and heterocycle synthesis underscores its value in organic and medicinal chemistry. Further studies are needed to quantify kinetic parameters and explore asymmetric induction in radical reactions.

Applications De Recherche Scientifique

Textile Dyeing Technology

The compound belongs to a class of 2-oxoacetic acid derivatives with significant potential in textile coloration. Researchers have discovered that these derivatives can be exceptionally effective for dyeing keratin-containing fibers, including:

- Human hair

- Wool

- Fur

- Synthetic fibers (polyamide, polyacrylonitrile)

- Natural fibers (cotton, jute, silk)

Unique Dyeing Characteristics :

- Produces nuanced colors from pale yellow to yellow spectrum

- Demonstrates surprisingly high wash resistance

- Enables brilliant color ranges including yellow, brown, green, violet, and black

Potential Anticancer Research

Preliminary investigations have highlighted the compound's potential in cancer research . In vitro studies suggest promising anticancer properties, indicating potential therapeutic applications that warrant further comprehensive investigation.

Chemical and Structural Characteristics

Molecular Specifications :

- Chemical Formula: C9H8O4

- CAS Number: 26767-06-6

- Structural Classification: 2-Oxoacetic acid derivative

Recommended Research Approaches

-

Explore synergistic interactions with:

- Compounds containing primary/secondary amino groups

- Nitrogen-containing heterocyclic compounds

- Aromatic hydroxy compounds

-

Investigate potential applications in:

- Textile engineering

- Pharmaceutical research

- Chemical synthesis

Limitations and Future Research Directions

While initial findings are promising, extensive further research is required to:

- Fully characterize the compound's mechanisms

- Validate potential therapeutic applications

- Explore comprehensive industrial and scientific uses

Mécanisme D'action

The mechanism by which 2-(2-Methoxyphenyl)-2-oxoacetic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparaison Avec Des Composés Similaires

2-Methoxybenzoic acid

2-Methoxyphenylacetic acid

2-Methoxyphenol

Uniqueness: 2-(2-Methoxyphenyl)-2-oxoacetic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties compared to similar compounds

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

2-(2-Methoxyphenyl)-2-oxoacetic acid is a substituted oxoacetic acid that has garnered attention due to its potential biological activities. Characterized by a methoxy group attached to a phenyl ring, this compound has implications in medicinal chemistry and organic synthesis. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antioxidant Effects : The compound has shown potential in scavenging free radicals, indicating possible applications in oxidative stress-related conditions.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that its reactivity is influenced by the methoxy group, which may enhance binding affinity to biological targets. Interaction studies are ongoing to better understand these dynamics.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. The following table summarizes key structural features and potential biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Methoxyphenyl)-2-oxoacetic acid | Para-methoxy substitution | Different biological activity profiles due to substitution position |

| 2-(3-Methoxyphenyl)-2-oxoacetic acid | Meta-methoxy substitution | Potentially distinct reactivity patterns compared to ortho substitution |

| 3-(4-Methoxyphenyl)-3-oxo-propanoic acid | Propanoic acid backbone | Variation in carbon chain length may influence solubility and reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, warranting further investigation into its use as an antibacterial agent.

- Antioxidant Activity Assessment : In a study assessing the antioxidant capacity of various compounds, this compound displayed notable radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant in therapeutic applications.

- Synthesis and Characterization : The synthesis of this compound typically involves multiple steps, with variations in reaction conditions affecting yield and purity. Detailed characterization through NMR and crystallography has provided insights into its structural properties and stability .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOJMRLSECAMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299644 | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26767-06-6 | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26767-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.